5-Iodo-1-methyl-1H-1,2,3-triazole
Overview
Description
5-Iodo-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 1st position of the triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives can interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .
Mode of Action
5-Iodo-1-methyl-1H-1,2,3-triazole, like other 1,2,3-triazoles, is likely to interact with its targets via an intermolecular proton-transfer mechanism . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight is 208988 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
This compound, like other 1,2,3-triazoles, is known for its strong stability under thermal and acidic conditions . This suggests that it may retain its efficacy and stability under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole can be achieved through several methods. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-methyl-1H-1,2,3-triazole with iodine in the presence of a suitable oxidizing agent can yield this compound. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of deiodinated products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1-methyl-1H-1,2,3-triazole, while oxidation with hydrogen peroxide can produce this compound oxide .
Scientific Research Applications
5-Iodo-1-methyl-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: In the industrial sector, 5-Iodo-1-methyl-1H-1
Properties
IUPAC Name |
5-iodo-1-methyltriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKYKMVUDVTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693138 | |
Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-43-8 | |
Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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